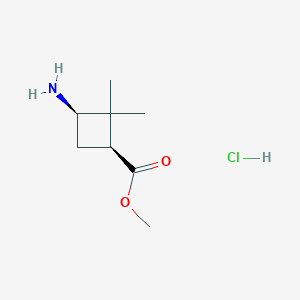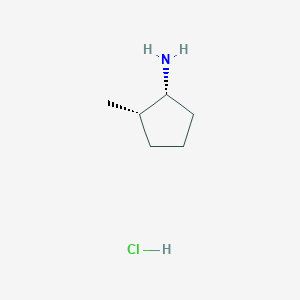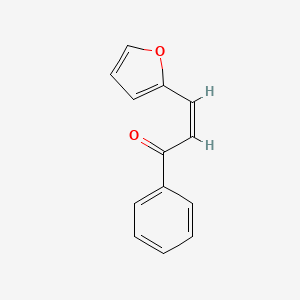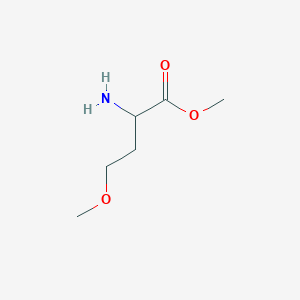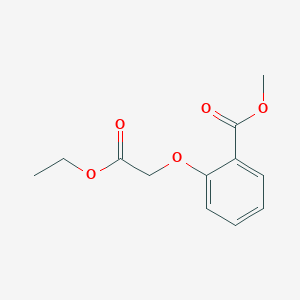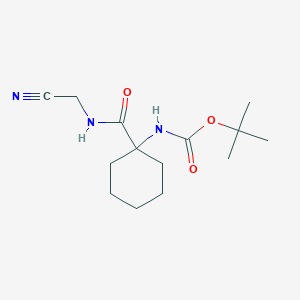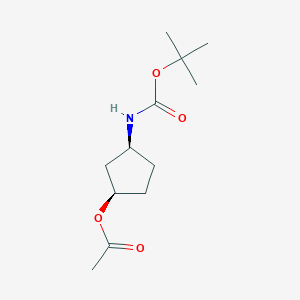![molecular formula C50H40N4 B3117651 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) CAS No. 2252187-21-4](/img/structure/B3117651.png)
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))
説明
“4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-4-amine))” is a chemical compound with the CAS Number: 1420471-57-3 . It has a molecular weight of 988.91 . The compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for the compound is 1S/C58H36O16/c59-51(60)41-17-37(18-42(25-41)52(61)62)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)38-19-43(53(63)64)26-44(20-38)54(65)66)50(35-13-5-31(6-14-35)39-21-45(55(67)68)27-46(22-39)56(69)70)36-15-7-32(8-16-36)40-23-47(57(71)72)28-48(24-40)58(73)74/h1-28H,(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74) .Chemical Reactions Analysis
The compound’s aldehyde functional groups react with amines through imine condensation forming imine linkages within the COF networks . An example of a COF synthesized using this ligand is ETTA-PyTTA, obtained by combining 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrabenzaldehyde with 1,3,6,8-tetrakis(4-aminophenyl)pyrene .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 988.91 . The compound should be stored in a dark place under an inert atmosphere .科学的研究の応用
Acid-Base Sensing
This compound has been used as a selective and sensitive probe for reversible acid–base sensing in solution as well as in the solid state . The UV-Vis absorbance and fluorescence emission studies reveal its potential as a practical sensor with several applications in chemistry .
Intracellular pH Detection
The compound has been utilized for intracellular fluorescent cell imaging of acid–base sensitive cells . This makes it a valuable tool in biological research, particularly in studying cellular processes that involve changes in pH .
Covalent Organic Frameworks (COFs)
The compound is extensively used as an organic linker for synthesizing covalent organic frameworks (COFs) . COFs are a class of porous materials with high surface areas, which find applications in gas storage, catalysis, and sensing .
Light Emitting Diodes (LEDs)
When used in covalent organic frameworks (COFs), the compound can emit bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED, with a color rendering index (CRI) of 83.4, Commission Internationale de L’Eclairage (CIE) chromaticity coordinate of (0.32, 0.29), and luminous efficiency (ηL) of 20.31 lm·W −1 .
Oil Adsorption
A superhydrophobic ether-based porous organic polymer (E-POP-1), prepared by the condensation of this compound and a pentaerythritol monomer, exhibits superhydrophobicity on account of abundant ether groups . When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight, making it a great candidate for large-scale industrial separation of oils and water .
Nitro-Explosive Detection
The assembly of π-electron-rich fluorescent monomers of this compound and 9,10-anthracenedicarboxaldehyde was selected to build a new dual luminescent covalent organic framework (DL-COF) of high thermal and chemical stability . This DL-COF can be used for nitro-explosive detection .
Safety and Hazards
作用機序
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
It is known that the compound has good conductivity and strong redox properties , which suggests that it may interact with its targets through electron transfer processes
Biochemical Pathways
Given its use in organic synthesis and pharmaceutical intermediates , it is likely that it may be involved in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
It is known that the compound is a solid at room temperature, insoluble in water but soluble in many organic solvents . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents.
Result of Action
Given its good conductivity and strong redox properties , it is likely that it may influence electron transfer processes within cells, potentially affecting cellular energy production and other redox-sensitive processes.
Action Environment
The compound is stable at room temperature and should be stored in a dark place under an inert atmosphere This suggests that its action, efficacy, and stability may be influenced by environmental factors such as light exposure and the presence of reactive gases
特性
IUPAC Name |
4-[4-[1,2,2-tris[4-(4-aminophenyl)phenyl]ethenyl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H40N4/c51-45-25-17-37(18-26-45)33-1-9-41(10-2-33)49(42-11-3-34(4-12-42)38-19-27-46(52)28-20-38)50(43-13-5-35(6-14-43)39-21-29-47(53)30-22-39)44-15-7-36(8-16-44)40-23-31-48(54)32-24-40/h1-32H,51-54H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHFHGCJRSWUPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(=C(C3=CC=C(C=C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)C8=CC=C(C=C8)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H40N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine)) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
